molecular formula C12H14ClN3 B1491629 4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1247821-57-3

4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole

Cat. No. B1491629
CAS RN: 1247821-57-3
M. Wt: 235.71 g/mol
InChI Key: DJCJXCCMBARARG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a heterocyclic compound that is widely used in the scientific research field. It is a useful tool for organic synthesis, as it can be used to create a variety of different organic compounds. This compound can be synthesized in a variety of ways, and has a wide range of applications in the scientific research field.

Scientific Research Applications

Neurodegenerative Disease Research

This compound has potential applications in the study of neurodegenerative diseases like Parkinson’s disease. It can be used in molecular docking studies to understand the interaction with enzymes like tyrosine hydroxylase (TH), which is crucial in the synthesis of catecholamines . By inhibiting TH, it may help in conditions associated with catecholamine over-production, such as pheochromocytomas.

Pharmaceutical Intermediate

4-(Chloromethyl)-1-(4-propan-2-ylphenyl)triazole: serves as a pharmaceutical intermediate. It can be utilized in the synthesis of various pharmaceutical agents, particularly those that might interact with the central nervous system or are involved in hormonal regulation .

properties

IUPAC Name

4-(chloromethyl)-1-(4-propan-2-ylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9(2)10-3-5-12(6-4-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJXCCMBARARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole

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